molecular formula C19H32BrNOSi B1529036 1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704069-36-2

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No. B1529036
M. Wt: 398.5 g/mol
InChI Key: ZGMZEHJDDMDFKR-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine, also known as 1-BE-tBPS, is a novel compound that has been studied for its potential applications in scientific research. It is a brominated piperidine derivative that has been synthesized via a reaction of 4-bromophenylacetic acid with tert-butyl-dimethylsilyl chloride in the presence of piperidine. 1-BE-tBPS has been studied for its potential uses in biochemical and physiological research, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Anticancer Agents

A study by Rehman et al. (2018) demonstrates the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as promising anticancer agents. The compounds synthesized showed significant anticancer potential, indicating the role of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Asymmetric Synthesis

Ihara et al. (1994) discussed the asymmetric total synthesis of tacamonine via radical cyclization, highlighting the utility of tert-butyldimethylsilyl groups in achieving desired stereochemistry. This work underscores the importance of such chemical functionalities in complex molecule synthesis (Ihara et al., 1994).

Molecular Structure Analysis

Khan et al. (2013) explored the molecular and crystal structure of a compound synthesized through a reaction involving a piperidine derivative, emphasizing the importance of hydrogen bonding and C-H…π interactions in molecular packing. This study provides insights into the structural characteristics of piperidine-based compounds and their implications for chemical stability and reactivity (Khan et al., 2013).

Enantiomeric Resolution

Ali et al. (2016) conducted enantiomeric resolution and simulation studies of four enantiomers of a piperidine-2,6-dione derivative, using a Chiralpak IA column. This research highlights the significance of chiral separation techniques in analyzing and synthesizing enantiomerically pure compounds, which are crucial for the development of pharmaceuticals (Ali et al., 2016).

Advanced Materials Development

Olsson et al. (2018) described the synthesis and evaluation of poly(arylene piperidinium) hydroxide ion exchange membranes, demonstrating the potential of piperidinium-based polymers in fuel cell technologies. Their work illustrates the role of piperidine derivatives in the development of materials for energy applications (Olsson et al., 2018).

properties

IUPAC Name

[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BrNOSi/c1-15(16-7-9-17(20)10-8-16)21-13-11-18(12-14-21)22-23(5,6)19(2,3)4/h7-10,15,18H,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMZEHJDDMDFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133093
Record name Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

CAS RN

1704069-36-2
Record name Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[1-(4-bromophenyl)ethyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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